molecular formula C12H14N4OS B297688 2-[(2-Phenoxyethyl)sulfanyl]-4,6-pyrimidinediamine

2-[(2-Phenoxyethyl)sulfanyl]-4,6-pyrimidinediamine

Cat. No. B297688
M. Wt: 262.33 g/mol
InChI Key: HGEZYFPZCBLTMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Phenoxyethyl)sulfanyl]-4,6-pyrimidinediamine, also known as PES, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. PES is a pyrimidine-based compound that contains a phenoxyethylsulfanyl group, which makes it a promising candidate for the development of new drugs and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Phenoxyethyl)sulfanyl]-4,6-pyrimidinediamine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. In cancer cells, 2-[(2-Phenoxyethyl)sulfanyl]-4,6-pyrimidinediamine has been shown to inhibit the activity of a protein called c-Met, which is involved in the growth and spread of cancer cells. In Alzheimer's disease, 2-[(2-Phenoxyethyl)sulfanyl]-4,6-pyrimidinediamine has been shown to reduce the production of beta-amyloid, a protein that is believed to contribute to the development of the disease.
Biochemical and Physiological Effects:
2-[(2-Phenoxyethyl)sulfanyl]-4,6-pyrimidinediamine has been shown to have a variety of biochemical and physiological effects, depending on the application. In cancer cells, 2-[(2-Phenoxyethyl)sulfanyl]-4,6-pyrimidinediamine has been shown to induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In Alzheimer's disease, 2-[(2-Phenoxyethyl)sulfanyl]-4,6-pyrimidinediamine has been shown to reduce inflammation and oxidative stress, which are believed to contribute to the development of the disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(2-Phenoxyethyl)sulfanyl]-4,6-pyrimidinediamine in lab experiments include its relatively low cost and ease of synthesis, as well as its potential applications in various fields. However, there are also limitations to using 2-[(2-Phenoxyethyl)sulfanyl]-4,6-pyrimidinediamine, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 2-[(2-Phenoxyethyl)sulfanyl]-4,6-pyrimidinediamine, including:
1. Further studies on the mechanism of action of 2-[(2-Phenoxyethyl)sulfanyl]-4,6-pyrimidinediamine in cancer cells and other diseases.
2. Development of new 2-[(2-Phenoxyethyl)sulfanyl]-4,6-pyrimidinediamine-based drugs for the treatment of cancer, Alzheimer's disease, and other diseases.
3. Optimization of the synthesis of 2-[(2-Phenoxyethyl)sulfanyl]-4,6-pyrimidinediamine and its derivatives for use in materials science and other applications.
4. Studies on the environmental impact of 2-[(2-Phenoxyethyl)sulfanyl]-4,6-pyrimidinediamine and its potential toxicity to humans and other organisms.
5. Exploration of new applications for 2-[(2-Phenoxyethyl)sulfanyl]-4,6-pyrimidinediamine in fields such as energy storage and catalysis.
In conclusion, 2-[(2-Phenoxyethyl)sulfanyl]-4,6-pyrimidinediamine is a promising compound with potential applications in various fields, including medicine, agriculture, and materials science. Further research is needed to fully understand its mechanism of action and to develop new applications for this compound.

Synthesis Methods

The synthesis of 2-[(2-Phenoxyethyl)sulfanyl]-4,6-pyrimidinediamine can be achieved through several methods, including the reaction of 2-chloro-4,6-diaminopyrimidine with phenoxyethylthiol in the presence of a base, such as potassium carbonate. Other methods involve the use of different starting materials and reaction conditions, but all result in the formation of 2-[(2-Phenoxyethyl)sulfanyl]-4,6-pyrimidinediamine as the final product.

Scientific Research Applications

2-[(2-Phenoxyethyl)sulfanyl]-4,6-pyrimidinediamine has been the subject of numerous scientific studies due to its potential applications in various fields. In medicine, 2-[(2-Phenoxyethyl)sulfanyl]-4,6-pyrimidinediamine has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. Additionally, 2-[(2-Phenoxyethyl)sulfanyl]-4,6-pyrimidinediamine has been studied for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
In agriculture, 2-[(2-Phenoxyethyl)sulfanyl]-4,6-pyrimidinediamine has been studied for its ability to enhance plant growth and improve crop yields. It has been shown to increase the activity of plant enzymes involved in photosynthesis and to improve the uptake of nutrients from the soil.
In materials science, 2-[(2-Phenoxyethyl)sulfanyl]-4,6-pyrimidinediamine has been studied for its potential as a building block for the synthesis of new materials. It has been used to create polymers and other materials with unique properties, such as high thermal stability and conductivity.

properties

Product Name

2-[(2-Phenoxyethyl)sulfanyl]-4,6-pyrimidinediamine

Molecular Formula

C12H14N4OS

Molecular Weight

262.33 g/mol

IUPAC Name

2-(2-phenoxyethylsulfanyl)pyrimidine-4,6-diamine

InChI

InChI=1S/C12H14N4OS/c13-10-8-11(14)16-12(15-10)18-7-6-17-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H4,13,14,15,16)

InChI Key

HGEZYFPZCBLTMZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCCSC2=NC(=CC(=N2)N)N

Canonical SMILES

C1=CC=C(C=C1)OCCSC2=NC(=CC(=N2)N)N

Origin of Product

United States

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